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Compound of Interest

Compound Name: ATP dipotassium

Cat. No.: B15571057

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of Adenosine 5'-triphosphate (ATP)
dipotassium salt in the study of purinergic signaling. It is designed to be a comprehensive
resource for researchers, scientists, and professionals in drug development, offering detailed
information on the compound's properties, experimental applications, and the underlying
biological pathways.

Introduction to Purinergic Signaling and ATP

Purinergic signaling is a form of extracellular communication mediated by purine nucleotides
and nucleosides, such as adenosine and ATP.[1][2] This signaling system is involved in a vast
array of physiological processes, including neurotransmission, inflammation, muscle
contraction, and cell proliferation.[3][4] ATP, well-known as the primary intracellular energy
currency, also acts as a key signaling molecule in the extracellular space upon its release from
cells.[5] Extracellular ATP activates two main families of purinergic receptors: the ionotropic
P2X receptors and the metabotropic G protein-coupled P2Y receptors.[6][7]

ATP dipotassium salt is a stable, water-soluble form of ATP that is commonly used in in vitro
and in vivo studies to elicit purinergic receptor activation. Its purity and stability in solution are
critical for obtaining reliable and reproducible experimental results.

Properties of ATP Dipotassium Salt
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A thorough understanding of the physicochemical properties of ATP dipotassium salt is
essential for its proper handling and use in experimental settings.

Property Value Reference
Chemical Formula C10H14K2N5013P3 [2]
Molecular Weight 583-.36 g/mol (anhydrous 2]
basis)

CAS Number 42373-41-1 2]
Appearance White to off-white powder [8]
Solubility Soluble in water (50 mg/mL) [2]

Storage Store at -20°C, desiccated [2][9]

Aqueous solutions are stable
for months when frozen at
-20°C. At neutral pH, ATP is
relatively stable; however, it
hydrolyzes more rapidly at
extreme pH values.[9][10][11]
Stock solutions should be

Stability in Solution

prepared fresh and aliquoted
to avoid repeated freeze-thaw

cycles.[12]

Purinergic Signaling Pathways

Extracellular ATP initiates signaling cascades through two distinct receptor families: P2X and
P2Y receptors.

P2X Receptor Signaling

P2X receptors are ligand-gated ion channels that form trimers.[13] Upon binding ATP, these
channels open, allowing the influx of cations such as Na* and Ca?*, and the efflux of K+,
leading to membrane depolarization and downstream signaling events.[1][6]
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P2X receptor signaling pathway.

P2Y Receptor Signhaling

P2Y receptors are G protein-coupled receptors (GPCRS) that, upon activation by nucleotides
like ATP, trigger intracellular second messenger cascades.[1][6] These receptors are coupled to
various G proteins, primarily Gg/11 and Gi/o, leading to diverse cellular responses.[14]
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P2Y receptor signaling pathway.
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The potency of ATP dipotassium salt varies across different purinergic receptor subtypes. The
following tables summarize the half-maximal effective concentration (ECso) and half-maximal
inhibitory concentration (ICso) values for ATP at various human P2X and P2Y receptors.

Table 1: ECso Values of ATP for Human P2X Receptors

Receptor Subtype ECso (UM) Reference(s)
P2X1 0.56 - 0.70 [3]

P2X2 2-8 [3]

P2X3 05-1 [3]

P2X4 1-10 [3]

P2X5 0.44-10 [3]

P2X7 100 (rat) [3][6]

Table 2: ECso/ICso Values of ATP for Human P2Y Receptors

Agonist/Antagonist

Receptor Subtype Activity ECsolICso0 (M) Reference(s)
P2Y1 Agonist 15 [15]
P2Y2 Agonist 0.085 [15]
P2Y4 Antagonist - [16]
P2Y11 Agonist 17.3 [15]
P2Y12 Antagonist - [16]
P2Y13 Partial Agonist - [16]

Experimental Protocols

ATP dipotassium salt is a crucial reagent in a variety of assays designed to study purinergic
signaling. Below are detailed protocols for key experimental techniques.
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Experimental Workflow Overview

A typical workflow for studying purinergic signaling using ATP dipotassium salt involves
several key stages, from experimental design to data analysis.

Start:
Experimental Design

Cell Culture & ATP Dipotassium Salt
Preparation Solution Preparation

Perform Assay

Patch-Clamp

Calcium Imaging Electrophysiology

Ligand Binding Assay

Data Acquisition

:
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End:
Interpretation & Conclusion
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General experimental workflow.

Preparation of ATP Dipotassium Salt Stock Solution

Accurate and sterile preparation of the ATP solution is critical for experimental success.

» Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the
desired amount of ATP dipotassium salt powder.

» Dissolving: Dissolve the powder in a minimal volume of sterile, nuclease-free water or a
suitable buffer (e.g., PBS).[17]

e pH Adjustment: The initial solution will be acidic. Adjust the pH to 7.2-7.4 using sterile NaOH.
[12][17] Monitor the pH carefully.

 Sterilization: Sterile filter the solution through a 0.22 um syringe filter into a sterile container.
[17]

o Concentration Determination: For precise concentration, measure the absorbance of a
diluted aliquot at 259 nm (extinction coefficient € = 15.4 mM~1 cm1).[9]

o Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store at
-20°C or -80°C to minimize degradation from freeze-thaw cycles.[11]

Calcium Imaging Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to ATP
stimulation.

o Cell Seeding: Seed cells expressing the purinergic receptors of interest onto 96-well black,
clear-bottom plates and culture to the desired confluency.

e Dye Loading:

o Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at

1-5 uM) and Pluronic F-127 (0.02-0.04%) in a suitable buffer (e.g., HBSS).[18]

o Remove the culture medium and add the dye-loading solution to the cells.
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o Incubate for 30-60 minutes at 37°C in the dark.[18]

o Wash the cells twice with buffer to remove excess dye.

Baseline Measurement: Place the plate in a fluorescence microplate reader or a
fluorescence microscope equipped for live-cell imaging. Record the baseline fluorescence
for 1-2 minutes.

ATP Stimulation: Add a pre-determined concentration of ATP dipotassium salt solution to
the wells.

Data Acquisition: Immediately begin recording the fluorescence intensity over time.
Data Analysis:

o Normalize the fluorescence signal (AF/Fo) by subtracting the baseline fluorescence (Fo)
from the measured fluorescence (F) and dividing by the baseline.[19]

o Analyze parameters such as peak response, time to peak, and area under the curve.

Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp technique to measure ion channel currents
activated by ATP.

o Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp
recording.

Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MQ and fill with an
appropriate intracellular solution. A typical intracellular solution contains (in mM): 140 KCI, 10
HEPES, 1 MgClz, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.[20]

Recording Setup:

o Place the coverslip in a recording chamber on an inverted microscope and perfuse with an
extracellular solution (e.g., HBSS).

o Approach a cell with the micropipette and form a high-resistance seal (GQ seal).[20]
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o Rupture the cell membrane to achieve the whole-cell configuration.

o Data Acquisition:
o Clamp the cell at a holding potential (e.g., -60 mV).
o Apply ATP dipotassium salt solution via a rapid perfusion system.

o Record the resulting transmembrane currents using an appropriate amplifier and data
acquisition software.

o Data Analysis: Analyze the current traces for amplitude, kinetics of activation and
deactivation, and dose-response relationships.

Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity of unlabeled ligands for
a P2Y receptor, using a radiolabeled antagonist.

e Membrane Preparation:
o Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer.
o Centrifuge the homogenate to pellet the membranes.
o Wash the membrane pellet and resuspend in a binding buffer.
o Determine the protein concentration of the membrane preparation.
e Assay Setup:

o In a 96-well plate, add the membrane preparation, a constant concentration of a suitable
radioligand (e.g., [BH]antagonist), and varying concentrations of the unlabeled competitor
(e.g., ATP dipotassium salt).

o Include wells for total binding (radioligand only) and non-specific binding (radioligand + a
high concentration of an unlabeled agonist/antagonist).
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 Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to
reach equilibrium (e.g., 60 minutes).

« Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound
from free radioligand. Wash the filters with ice-cold wash buffer.

o Counting: Measure the radioactivity retained on the filters using a scintillation counter.
e Data Analysis:
o Calculate specific binding by subtracting non-specific binding from total binding.

o Plot the specific binding as a function of the competitor concentration and fit the data to a
one-site competition model to determine the ICso value.

o Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

ATP dipotassium salt is an indispensable tool for the investigation of purinergic signaling. Its
ability to potently and specifically activate P2X and P2Y receptors allows for the detailed
characterization of their function in a multitude of cellular processes. A clear understanding of
its properties, the signaling pathways it activates, and the appropriate experimental
methodologies are paramount for generating high-quality, reproducible data. This guide
provides a solid foundation for researchers to design and execute robust experiments in the
ever-expanding field of purinergic signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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